Lipophilicity (LogP) Drives Compound Selection for Membrane Permeability and CNS Applications
3-([1,1'-Biphenyl]-4-yl)propan-1-amine exhibits a LogP of 3.94520, substantially higher than the mono-phenyl analog 4-phenylbutylamine (LogP 2.36) and 3-phenylpropylamine (LogP 1.83) [1]. This quantitative lipophilicity advantage translates to improved passive membrane permeability, a critical parameter in CNS drug discovery where LogP values in the 1.5–4.5 range are often targeted for optimal blood-brain barrier penetration.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.94520 |
| Comparator Or Baseline | 4-Phenylbutylamine: LogP = 2.36; 3-Phenylpropylamine: LogP = 1.83 |
| Quantified Difference | ΔLogP = +1.58 (vs. 4-phenylbutylamine); ΔLogP = +2.12 (vs. 3-phenylpropylamine). Approximately 67%–117% higher lipophilicity. |
| Conditions | Calculated/experimental LogP values from authoritative databases (Chemsrc, ZINC, ChemSpider) |
Why This Matters
For procurement decisions in CNS-targeted research programs, the >1.5 LogP unit advantage means this compound will partition into lipid membranes more efficiently than its mono-phenyl counterparts, directly impacting assay relevance and hit-to-lead progression.
- [1] ZINC Database. 3-Phenylpropylamine LogP: 1.578 (ZINC1561633). Accessed 2026. View Source
